![molecular formula C18H18N4O2S B2430590 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide CAS No. 694468-25-2](/img/structure/B2430590.png)
2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[2,3-d]pyrimidine core with a hydroxy group at position 4 and two methyl groups at positions 5 and 7 . The compound also contains a sulfanyl group attached to the pyrimidine ring at position 2, which is further linked to an N-m-tolyl-acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
Antitumor and Anticancer Activity
The compound has been investigated for its potential as an antitumor and anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Notably, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis, which is crucial for cancer cell proliferation .
Mitotic Kinesin Inhibition
Monastrol, a chemotherapeutic compound, acts as an inhibitor of mitotic kinesin. The synthesis of monastrol has been explored using Lewis acid promoters, such as ytterbium triflate (Yb(OTf)3). This inhibition disrupts mitosis and cell division, making it a potential target for cancer therapy .
Anti-Inflammatory Properties
The compound’s structural features suggest potential anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including cytokine production and NF-κB signaling. Further studies are needed to fully elucidate its anti-inflammatory mechanisms .
Antioxidant Effects
Given its phenolic moiety, this compound may exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing cellular damage. Investigating its radical-scavenging abilities could provide valuable insights .
Neuroprotective Potential
The compound’s unique structure may contribute to neuroprotective effects. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Understanding its interactions with neural pathways could lead to therapeutic applications in neurodegenerative diseases .
Metabolic Disorders and Enzyme Modulation
Considering its sulfanyl and amide groups, investigations have focused on its effects on metabolic enzymes. It may influence enzyme activity related to glucose metabolism, lipid homeostasis, or other metabolic pathways. Such insights could have implications for metabolic disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-5-4-6-13(7-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZDIQPXWMLQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

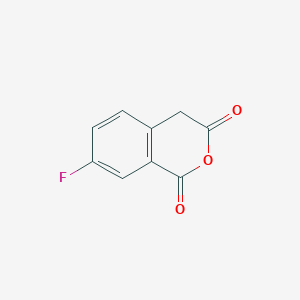
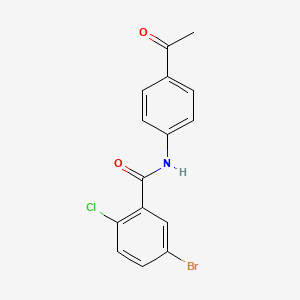
![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)
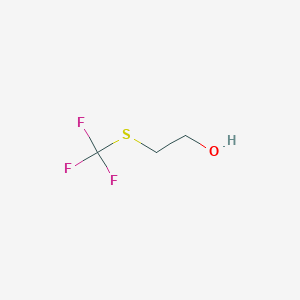


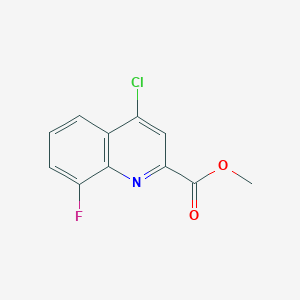
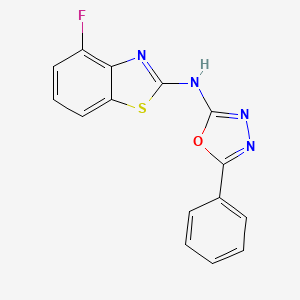
![Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate](/img/structure/B2430520.png)

![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
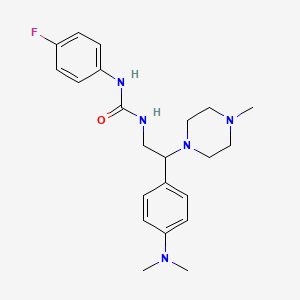
![4-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,5-dimethoxybenzene](/img/structure/B2430530.png)